molecular formula C17H28N2O2 B7518687 1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine

1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine

Cat. No. B7518687
M. Wt: 292.4 g/mol
InChI Key: QYAUCRUEQHQVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine, also known as DMPEA-MP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. Additionally, it has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines in cells, as well as increase the activity of antioxidant enzymes. Additionally, it has been shown to increase the expression of proteins involved in the regulation of cell cycle progression and apoptosis.

Advantages and Limitations for Lab Experiments

1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on cells can be easily measured using a range of analytical techniques. However, there are also limitations to its use. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine. One area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate its mechanism of action and to identify the specific signaling pathways that it modulates. Finally, studies are needed to investigate its potential use in the treatment of neurological disorders, particularly in animal models.

Synthesis Methods

The synthesis of 1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine involves a series of chemical reactions. The starting material for the synthesis is 2,6-dimethylphenol, which is reacted with ethylene oxide and potassium hydroxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate product is then reacted with 1-chloro-4-methylpiperazine in the presence of a base to form 1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine. The purity of the final product is confirmed by analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine has been investigated for its potential use as a therapeutic agent in the treatment of various medical conditions. It has been shown to have an inhibitory effect on the growth of cancer cells in vitro, as well as anti-inflammatory and antioxidant properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-15-5-4-6-16(2)17(15)21-14-13-20-12-11-19-9-7-18(3)8-10-19/h4-6H,7-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAUCRUEQHQVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOCCN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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